molecular formula C22H21NO4 B2406877 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid CAS No. 2402829-52-9

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid

Cat. No.: B2406877
CAS No.: 2402829-52-9
M. Wt: 363.413
InChI Key: NIVGYRMPWFXCGW-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.413. The purity is usually 95%.
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Scientific Research Applications

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the fluorene moiety, is widely used to protect hydroxy groups in the synthesis of complex molecules. It offers compatibility with various acid- and base-labile protecting groups and can be removed under mild conditions without disturbing other sensitive functionalities. This characteristic is crucial in the stepwise construction of peptides, particularly in solid-phase peptide synthesis, where the Fmoc strategy allows for sequential amino acid addition through selective deprotection and coupling cycles (Gioeli & Chattopadhyaya, 1982).

Facilitation of Chemical Synthesis

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines serve as intermediates in a diverse range of chemical syntheses, such as the production of N-substituted hydroxamic acids. These compounds are crucial in medicinal chemistry for their role in drug design and synthesis, showcasing the versatility of fluorene derivatives in facilitating complex synthetic routes (Mellor & Chan, 1997).

Environmental and Material Science Applications

The degradation of environmental pollutants like fluoranthene by Mycobacterium sp. strain PYR-1 involves the conversion to fluorene derivatives, such as 9-fluorenone-1-carboxylic acid. This highlights the potential application of fluorene derivatives in bioremediation and environmental cleanup efforts (Kelley et al., 1993).

Photophysical Applications

Fluorene derivatives have been explored for their strong blue-green fluorescence emission, which can be utilized in materials science, particularly in the design and development of organic light-emitting diodes (OLEDs) and other photonic devices. The ability to tailor the photophysical properties of these compounds through chemical modification makes them valuable for a broad spectrum of applications in optoelectronics (Hussein, El Guesmi, & Ahmed, 2019).

Structural and Mechanistic Studies

The study of fluorene derivatives extends into the investigation of their structural properties and reactivity patterns. For instance, the crystal structures of fluorene-based herbicides have been analyzed to understand the molecular interactions that contribute to their biological activity. Such studies provide insights into the design of more effective and environmentally benign agrochemicals (Park et al., 2016).

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,20H,10-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVGYRMPWFXCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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